molecular formula C13H22N2O4 B1435274 Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate CAS No. 1445951-28-9

Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate

Cat. No. B1435274
M. Wt: 270.32 g/mol
InChI Key: FBRBZYFZIPKRBL-ZJUUUORDSA-N
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Description

The compound rac-(5aR,9aR)-decahydropyrido[2,3-f][1,4]oxazepin-5-one is a type of oxazepine . Oxazepines are seven-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .


Synthesis Analysis

Oxazepines can be synthesized by the reaction of 2-aminophenols with alkynones . This reaction occurs in 1,4-dioxane at 100 °C . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .


Molecular Structure Analysis

The InChI code for rac-(5aR,9aR)-decahydropyrido[2,3-f][1,4]oxazepin-5-one is 1S/C8H14N2O2/c11-8-7-6 (2-1-3-9-7)12-5-4-10-8/h6-7,9H,1-5H2, (H,10,11)/t6-,7-/m1/s1 .


Physical And Chemical Properties Analysis

Rac-(5aR,9aR)-decahydropyrido[2,3-f][1,4]oxazepin-5-one is a powder with a molecular weight of 170.21 . It has a storage temperature of room temperature .

Scientific Research Applications

Chemical Synthesis and Conversions

  • Atypical Spontaneous Conversion in Chemical Synthesis : Sheng et al. (2015) discussed the spontaneous rearrangement of a similar bicyclic lactone to a bicyclic lactam under acid conditions, highlighting the instability and transformation potential of such compounds in chemical synthesis processes (Sheng et al., 2015).

  • Preparation of Substituted Piperidines : Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate via regioselective ring-opening, indicating the potential of racemic compounds in developing new scaffolds for chemical synthesis (Harmsen et al., 2011).

  • Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones : Ranade and Georg (2014) reported the synthesis of oxazepinones from β-substituted β-hydroxyaminoaldehydes, demonstrating the use of racemic compounds in the creation of complex chemical structures (Ranade & Georg, 2014).

Kinetic Resolution

  • Kinetic Resolution of Racemic Carboxylic Acids : Ishihara et al. (2008) conducted a study on the kinetic resolution of racemic carboxylic acids, which could include compounds similar to racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate (Ishihara et al., 2008).

  • Resolution of Racemic 3-Amino-1,3,4,5-tetrahydro-1H-1-benzazepin-2-one : Li (2011) described the synthesis and chiral resolution of a racemic compound, emphasizing the importance of resolving racemic mixtures in pharmaceutical applications (Li, 2011).

Biological Evaluation

  • Evaluation as δ1-Pyrroline-5-carboxylate Reductase Inhibitors : Qian et al. (2018) evaluated phosphonic acid analogues of proline for their ability to inhibit δ1-pyrroline-5-carboxylate reductase, suggesting potential biological applications of racemic compounds (Qian et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl (5aR,9aR)-5-oxo-2,3,4,5a,6,7,9,9a-octahydropyrido[4,3-f][1,4]oxazepine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-6-4-9-10(8-15)18-7-5-14-11(9)16/h9-10H,4-8H2,1-3H3,(H,14,16)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRBZYFZIPKRBL-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)OCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)OCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate
Reactant of Route 2
Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate
Reactant of Route 3
Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate
Reactant of Route 4
Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate
Reactant of Route 5
Reactant of Route 5
Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate
Reactant of Route 6
Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate

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